(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Chiral resolution Enantiomeric excess Asymmetric synthesis

Procure (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid as a defined stereoisomer for asymmetric synthesis and SAR studies. The tetrahydropyran ring offers unique steric and electronic properties distinct from simpler glycine derivatives, enabling conformational rigidity in peptide mimetic design. Avoid racemic or (R)-enantiomer mixtures to ensure reproducible assay results and synthetic yield.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 811842-25-8
Cat. No. B1270718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
CAS811842-25-8
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1COCCC1C(C(=O)O)N
InChIInChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1
InChIKeyXLZJPHKIECMDPG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 811842-25-8) | Chiral Amino Acid Building Block for Life Sciences Research


(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, also known as L-4'-tetrahydropyranylglycine, is a chiral non-proteinogenic amino acid derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position . It is formally classified as a glycine derivative and serves as a versatile chiral building block in medicinal chemistry and asymmetric synthesis . The compound is commercially available with certified purity specifications and characterized physical properties, supporting its use in structure-activity relationship (SAR) studies, peptide mimetic design, and pharmaceutical intermediate synthesis .

Why (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 811842-25-8) Cannot Be Substituted with Racemic or (R)-Enantiomer Analogs


Generic substitution with racemic 2-(tetrahydropyran-4-yl)glycine (CAS 53284-84-7) or the (R)-enantiomer (CAS 475649-32-2) introduces uncontrolled stereochemical heterogeneity, which can confound biological assay interpretation, reduce synthetic yield in asymmetric transformations, and compromise chiral purity in downstream pharmaceutical intermediates [1]. The tetrahydropyran ring imparts distinct steric and electronic properties relative to simpler alkyl or aryl glycine derivatives, influencing molecular recognition, conformational rigidity, and metabolic stability [2]. These structural and stereochemical attributes are not interchangeable and necessitate the procurement of the exact (S)-configured compound for reproducible and mechanistically interpretable research outcomes .

Quantitative Differentiation Evidence for (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 811842-25-8)


Chiral Purity and Stereochemical Integrity vs. Racemic Mixture and (R)-Enantiomer

The (S)-enantiomer (CAS 811842-25-8) exhibits >98% enantiomeric purity, as evidenced by specific optical rotation and chiral HPLC analysis [1]. In contrast, the racemic mixture (CAS 53284-84-7) comprises a 1:1 ratio of (S)- and (R)-enantiomers, lacking stereochemical definition . The (R)-enantiomer (CAS 475649-32-2) is also available with 97% purity but is structurally distinct and may exhibit divergent biological activity .

Chiral resolution Enantiomeric excess Asymmetric synthesis Medicinal chemistry

Storage Stability and Shelf-Life Comparison with Racemic and (R)-Enantiomer Forms

The (S)-enantiomer demonstrates defined powder stability of 3 years at -20°C and 6 months in solution at -20°C [1]. In comparison, the racemic mixture has reported general stability at -20°C for 3 years, but solution stability data is less consistently documented . The (R)-enantiomer is specified for storage at 2-8°C, which differs from the recommended -20°C for the (S)-enantiomer, suggesting potential differences in thermal stability or hygroscopicity .

Compound stability Long-term storage Solution stability Procurement logistics

Physical Property Characterization: Boiling Point, Flash Point, and Density for Process Development

The (S)-enantiomer exhibits a predicted boiling point of 316.651°C, flash point of 145.306°C, and density of 1.211 g/cm³ . These values are derived from computational predictions and are essential for process safety assessments, distillation conditions, and solvent selection during scale-up. In contrast, the racemic mixture's physical property data is less granular, often reported only with molecular weight and formula [1]. The (R)-enantiomer shares identical molecular formula and weight but lacks similarly detailed physical property specifications .

Process chemistry Thermal stability Safety assessment Scale-up

Vendor-Reported Purity Specifications and Analytical Documentation Availability

Commercial suppliers offer the (S)-enantiomer with purity specifications ranging from 95% to >98%, with some vendors providing batch-specific NMR, HPLC, and GC analytical reports upon request [1]. The racemic mixture is commonly offered at 97% purity, but detailed analytical documentation availability varies . The (R)-enantiomer is similarly offered at 95-97% purity, but fewer vendors explicitly advertise comprehensive analytical data packages . The (S)-enantiomer's broader commercial availability with validated analytical certificates reduces procurement friction and ensures batch-to-batch reproducibility.

Quality control Certificate of Analysis HPLC purity Procurement criteria

Structural Distinctiveness: Tetrahydropyran Ring vs. Common Glycine Derivatives

The (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid incorporates a six-membered oxygen-containing heterocycle that imposes distinct conformational constraints and lipophilicity compared to simpler glycine analogs [1]. In contrast, glycine itself (CAS 56-40-6) lacks any side-chain steric bulk, while phenylglycine (CAS 2935-35-5) introduces an aromatic ring with different electronic and steric properties [2]. The tetrahydropyran ring offers a saturated, oxygen-rich scaffold that can engage in hydrogen bonding and dipole interactions distinct from both aliphatic and aromatic glycine derivatives, potentially altering target binding kinetics and metabolic stability .

Molecular recognition Conformational constraint Peptide mimetics SAR studies

Key Research and Industrial Applications for (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 811842-25-8)


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The (S)-configured stereocenter enables its use as a chiral auxiliary or building block in the asymmetric synthesis of bioactive molecules, including GlyT-1 inhibitors for neurological disorders [1]. The defined stereochemistry ensures that the final product's enantiomeric purity can be controlled, which is essential for meeting regulatory requirements in drug development .

Peptide Mimetic Design and Conformational Constraint Studies

The tetrahydropyran ring serves as a rigid scaffold that can replace flexible amino acid residues in peptide backbones, allowing medicinal chemists to probe conformational requirements for target binding [1]. This approach is valuable in optimizing potency, selectivity, and metabolic stability of peptide-based therapeutics .

Structure-Activity Relationship (SAR) Exploration of Glycine Transporter Inhibitors

As a glycine derivative, this compound can be incorporated into SAR studies aimed at developing inhibitors of glycine transporters (GlyT-1 and GlyT-2), which are implicated in schizophrenia and other neuropsychiatric conditions [1]. The tetrahydropyran ring offers a unique combination of steric and electronic properties that can modulate target engagement and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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